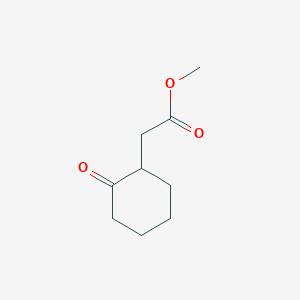

Methyl 2-(2-oxocyclohexyl)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(2-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSINVKZRNOJNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343053 | |

| Record name | methyl 2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13672-64-5 | |

| Record name | methyl 2-(2-oxocyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Methyl 2 2 Oxocyclohexyl Acetate

Chemoselective Transformations of Carbonyl and Ester Moieties

The presence of both a ketone and an ester in Methyl 2-(2-oxocyclohexyl)acetate necessitates careful consideration of reagent choice to achieve selective transformations.

Selective Reduction of the Ketone Group (e.g., with Sodium Borohydride)

The ketone group on the cyclohexane (B81311) ring can be selectively reduced in the presence of the methyl ester. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature. stackexchange.comguidechem.com It is a source of hydride ions (H⁻), which act as nucleophiles. libretexts.org

The carbonyl carbon of the ketone is more electrophilic than the carbonyl carbon of the ester. guidechem.com This is because the ester group has a resonance-donating effect from the oxygen atom, which reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles. stackexchange.com Consequently, sodium borohydride will preferentially attack the more reactive ketone carbonyl. stackexchange.comguidechem.com

The reaction proceeds via the nucleophilic addition of a hydride ion to the ketone's carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically from the solvent (e.g., methanol (B129727) or ethanol), yields the secondary alcohol, Methyl 2-(2-hydroxycyclohexyl)acetate. libretexts.orgdoubtnut.com The conditions for this reduction, such as solvent and temperature, can be optimized to enhance selectivity. stackexchange.comsci-hub.se

Table 1: Reagents for Selective Ketone Reduction

| Reagent | Function | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydride source for reduction of ketones and aldehydes. | High for ketones over esters. |

| Lithium Aluminum Hydride (LiAlH₄) | A more powerful reducing agent than NaBH₄. | Less selective, reduces both ketones and esters. libretexts.orgyoutube.com |

Reactivity Profile of the Ester Functionality

The ester group in this compound is generally less reactive than the ketone. stackexchange.com Reactions involving the ester typically require more forceful conditions or specific catalysts.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. aklectures.com Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. youtube.com

The ester can also undergo transesterification in the presence of an alcohol and an acid or base catalyst. youtube.com This reaction swaps the methyl group of the ester for a different alkyl group from the alcohol.

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound is well-suited for intramolecular reactions, leading to the formation of new ring systems.

Participation in Dieckmann Cyclization for β-Keto Ester Formation

While this compound itself does not undergo a classic Dieckmann cyclization, it is structurally related to the types of molecules that do. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. numberanalytics.comwikipedia.orglibretexts.org This reaction is typically used to form five or six-membered rings. wikipedia.orglibretexts.org

For a Dieckmann-type reaction to occur with a molecule like this compound, it would first need to be converted into a suitable diester precursor. The resulting cyclic β-keto ester could then be used in further synthetic steps, such as alkylation and decarboxylation, to produce substituted cyclic ketones. libretexts.orgopenstax.org

The mechanism involves the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl of the other ester group in an intramolecular nucleophilic acyl substitution. numberanalytics.comlibretexts.org

Table 2: Key Aspects of Dieckmann Cyclization

| Feature | Description |

|---|---|

| Reactant Type | Typically 1,6- or 1,7-diesters. libretexts.org |

| Product | Cyclic β-keto ester. numberanalytics.comwikipedia.org |

| Ring Size | Favors the formation of 5- and 6-membered rings. wikipedia.org |

| Base | Requires a strong base like sodium ethoxide. numberanalytics.com |

Potential for Lactonization upon Reduction

Following the selective reduction of the ketone to a hydroxyl group, the resulting molecule, Methyl 2-(2-hydroxycyclohexyl)acetate, has the potential to undergo intramolecular cyclization to form a lactone (a cyclic ester). stackexchange.com This reaction is an intramolecular transesterification.

The formation of the lactone is dependent on the stereochemistry of the hydroxyl and the acetate (B1210297) side chain on the cyclohexane ring. If the two groups are in a cis relationship, they are on the same face of the ring, bringing them into close proximity and facilitating the intramolecular reaction. The trans isomer may also cyclize, but potentially under different conditions or at a slower rate. The reaction is typically promoted by acid or base catalysis.

Elucidating Reaction Pathways and Intermediate Species

Understanding the reaction pathways and the intermediates formed during the transformations of this compound is crucial for controlling the outcome of the reactions.

In the selective reduction with sodium borohydride, the key intermediate is the alkoxide formed after the hydride attack on the ketone. libretexts.org This intermediate is then protonated to yield the final alcohol product.

For the Dieckmann condensation, the crucial intermediate is the enolate ion formed by deprotonation of the α-carbon of the ester. numberanalytics.comwikipedia.org The stability of this enolate and the subsequent intramolecular cyclization determine the efficiency of the reaction. The final step of the Dieckmann condensation often involves the deprotonation of the resulting β-keto ester, which drives the equilibrium towards the product. libretexts.org

In the case of lactonization, the formation of a tetrahedral intermediate after the intramolecular attack of the hydroxyl group on the ester carbonyl is a key step. The subsequent elimination of methanol leads to the formation of the stable lactone ring.

Stereochemical Aspects and Chiral Synthesis of Methyl 2 2 Oxocyclohexyl Acetate Derivatives

Control of Enantioselectivity in Biocatalytic Conversions

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, and the reduction of 2-substituted cyclohexanones, including derivatives of methyl 2-(2-oxocyclohexyl)acetate, is a well-explored area. The use of microorganisms and isolated enzymes allows for the production of specific enantiomers with high purity, which is often challenging to achieve through traditional chemical methods.

One of the most common biocatalysts for the stereoselective reduction of ketones is baker's yeast (Saccharomyces cerevisiae). It has been successfully employed in the reduction of various 2-substituted cyclohexanones. The enzymes within the yeast, primarily oxidoreductases, can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of a specific stereoisomer of the corresponding alcohol. The enantioselectivity of these reactions is often high, yielding products with excellent enantiomeric excess (e.e.).

For instance, the biocatalytic reduction of ethyl N-[2-[4-[(2-oxocyclohexyl)methyl]phenoxy]ethyl]carbamate, a compound structurally related to this compound, using Saccharomyces cerevisiae has been shown to produce the corresponding (1S,2S)- and (1R,2S)-hydroxycyclohexyl derivatives with over 99% e.e. This high degree of enantioselectivity is attributed to the specific active sites of the yeast enzymes that differentiate between the prochiral faces of the ketone.

Beyond baker's yeast, other microorganisms have been screened and utilized for their ability to perform stereoselective reductions. The choice of microorganism can significantly influence the stereochemical outcome, sometimes providing access to the opposite enantiomer compared to that obtained with baker's yeast. This "enantiodivergence" is highly valuable in asymmetric synthesis, as it allows for the selective preparation of either enantiomer of a target molecule from a common precursor.

The control of enantioselectivity in these biocatalytic conversions can be further fine-tuned by optimizing reaction conditions such as temperature, pH, substrate concentration, and the choice of co-solvents. These parameters can affect enzyme activity and conformation, thereby influencing the stereochemical course of the reduction.

Table 1: Examples of Biocatalysts in the Enantioselective Reduction of Cyclohexanone (B45756) Derivatives

| Biocatalyst | Substrate Type | Product Stereochemistry | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Saccharomyces cerevisiae | 2-Substituted Cyclohexanones | Predominantly (S)-alcohol | Often >95% |

| Geotrichum candidum | Acyclic and Cyclic Ketones | (R)- or (S)-alcohols | Variable |

| Rhodococcus sp. | Various Ketones | High enantioselectivity | Up to >99% |

| Engineered Oxidoreductases | Prochiral Ketones | Tunable for (R) or (S) | Up to >99% |

Diastereoselective Outcomes in Reduction Reactions

The reduction of the carbonyl group in this compound not only creates a new chiral center at the hydroxyl-bearing carbon but also establishes a diastereomeric relationship with the existing chiral center at the 2-position of the cyclohexane (B81311) ring. The resulting product, methyl 2-(2-hydroxycyclohexyl)acetate, can exist as four possible stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The control of diastereoselectivity in the reduction reaction is, therefore, as crucial as controlling enantioselectivity.

The diastereoselective outcome of the reduction is largely governed by the steric and electronic environment around the carbonyl group and the nature of the reducing agent. In biocatalytic reductions, the shape of the enzyme's active site plays a decisive role in determining which diastereomer is formed preferentially. For example, the reduction of 2-methylcyclohexanone (B44802) by various microorganisms can lead to different ratios of cis and trans isomers, with the trans isomer often being the major product.

In chemical reductions, the choice of reducing agent is critical. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, leading to a high degree of diastereoselectivity. In the case of this compound, this would involve the approach of the hydride from the face opposite to the acetate (B1210297) side chain. Conversely, smaller reducing agents like sodium borohydride (B1222165) may exhibit lower diastereoselectivity.

The stereochemical outcome can be predicted to some extent by Felkin-Anh and Cram's chelation models. These models consider the steric hindrance of the substituents on the alpha-carbon to the carbonyl group and their preferred conformations to predict the trajectory of the incoming nucleophile (hydride). The interplay of these factors determines the relative energies of the transition states leading to the different diastereomeric products.

Table 2: Diastereoselective Reduction of 2-Substituted Cyclohexanones

| Substrate | Reducing Agent/Biocatalyst | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 2-Methylcyclohexanone | Saccharomyces cerevisiae | trans-(1S,2S)-2-Methylcyclohexanol | High |

| 2-tert-Butylcyclohexanone | NaBH4 | cis-4-tert-Butylcyclohexanol | Moderate |

| This compound | Bulky Hydride Reagents | trans-hydroxy ester | High |

| This compound | Saccharomyces cerevisiae | Specific cis or trans isomers | Dependent on strain |

Characterization of Chiral Products and Enantiomeric Excess Determination

Following the chiral synthesis of methyl 2-(2-hydroxycyclohexyl)acetate derivatives, the accurate characterization of the stereoisomers and the determination of enantiomeric excess (e.e.) are essential. Several analytical techniques are employed for this purpose, with chiral chromatography being the most prominent.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times. Common CSPs for the separation of chiral alcohols and esters include those based on cyclodextrins, polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), and proteins.

For the analysis of methyl 2-(2-hydroxycyclohexyl)acetate derivatives, the hydroxyl group can be derivatized to a more suitable functional group for chromatographic separation, such as an ester or an ether, if the underivatized compound does not resolve well. The choice of the CSP and the mobile phase (in HPLC) or the temperature program (in GC) are critical for achieving baseline separation of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

In addition to chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity with the aid of chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct NMR signals. For example, the use of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

Polarimetry, which measures the rotation of plane-polarized light by a chiral sample, can provide information on the optical purity of the product. However, this method requires a known value for the specific rotation of the pure enantiomer and is less accurate than chromatographic methods for determining high enantiomeric excesses.

Influence of Stereochemistry on Synthetic Utility and Applications

The stereochemistry of methyl 2-(2-hydroxycyclohexyl)acetate derivatives has a profound impact on their synthetic utility. These chiral building blocks are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The specific spatial arrangement of the hydroxyl and acetate groups dictates the stereochemical outcome of subsequent transformations.

A significant application of chiral methyl 2-(2-hydroxycyclohexyl)acetate is in the synthesis of bicyclic lactones. The intramolecular cyclization (lactonization) of the hydroxy ester is a stereospecific process. The relative stereochemistry of the hydroxyl and acetate groups determines the stereochemistry of the newly formed lactone ring junction. For example, a cis-hydroxy ester will typically lead to a cis-fused bicyclic lactone, while a trans-hydroxy ester will yield a trans-fused lactone.

These bicyclic lactones are important structural motifs found in a variety of natural products with interesting biological activities. Therefore, the ability to control the stereochemistry of the initial hydroxy ester provides a direct route to stereochemically defined lactones.

Furthermore, the individual enantiomers of methyl 2-(2-hydroxycyclohexyl)acetate can serve as chiral synthons in asymmetric synthesis. The hydroxyl group can be used as a handle for further functionalization or as a directing group in stereoselective reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions.

The influence of stereochemistry extends to the biological properties of the final products. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive or even cause undesirable side effects. Consequently, the stereocontrolled synthesis of intermediates like methyl 2-(2-hydroxycyclohexyl)acetate is of paramount importance in the pharmaceutical industry.

Applications in Advanced Organic Synthesis and Material Precursors

Precursor for Complex Polycyclic Systems

The structure of Methyl 2-(2-oxocyclohexyl)acetate is ideally suited for elaboration into more complex polycyclic frameworks. The existing ring and the reactive functional groups provide handles for annulation reactions and further functionalization.

Role in Tryptamine Synthesis Pathways

This compound is recognized as an important intermediate in the synthesis of tryptamines. biosynth.comnih.govgoogle.com Tryptamines are a class of monoamine alkaloids containing an indole (B1671886) ring system, which form the structural backbone of many biologically active compounds, including neurotransmitters and pharmaceuticals. The synthesis of these complex molecules often involves multiple steps where intermediates like this compound are crucial for building the required molecular framework. biosynth.comnih.govgoogle.com The preparation of the compound itself can be achieved by reacting cyclohexylamine (B46788) with methyl chlorocarbonate, followed by refluxing, a process that can be catalyzed using phosphoric acid to improve yields. biosynth.comgoogle.com

Derivations to Optically Active γ-Lactones

The synthesis of optically active γ-lactones is a significant area of organic chemistry, as these motifs are present in numerous natural products. While general methods exist for producing optically active γ- and δ-lactones through the microbiological reduction of corresponding keto acids using various yeasts and molds, the specific derivation of optically active γ-lactones from this compound is not extensively detailed in the surveyed literature. nih.gov However, related transformations highlight the potential of this substrate. For instance, derivatives of this compound have been converted into δ-lactones through Baeyer-Villiger oxidation, a common reaction for transforming cyclic ketones into lactones. nih.gov

Synthesis of Pinidine (B1234125) Alkaloid Analogues (e.g., Dihydropinidine, Epidihydropinidine)

A significant application of this compound is in the synthesis of pinidine alkaloid analogues. Research has demonstrated a successful chemo-enzymatic strategy to produce both (+)- and (-)-Dihydropinidine, as well as (+)- and (-)-Epidihydropinidine. nih.gov This process begins with the yeast reduction of racemic this compound, which yields chiral hydroxy esters with high enantiomeric excess. nih.gov These optically active hydroxy esters are then carried through a multi-step synthesis to produce the target piperidine (B6355638) alkaloids. nih.gov This approach is notable as it allows for the generation of all four stereoisomers of the natural product from a single racemic starting material, showcasing the utility of biocatalysis in achieving stereochemical control. nih.gov

Building Block for Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a valuable building block for constructing various heterocyclic scaffolds. nih.govachemblock.com Its inherent functionality allows for its transformation into different ring systems. Prominent examples include its use in synthesizing indole-containing tryptamines and piperidine-based alkaloids like dihydropinidine, demonstrating its utility in creating both five- and six-membered nitrogen-containing heterocycles. biosynth.comgoogle.comnih.gov

Integration into Total Synthesis Strategies for Natural Products

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. This compound has been integrated into the total synthesis of the piperidine alkaloid dihydropinidine, a natural product found in spruce needles. biosynth.comnih.gov The chemo-enzymatic route, starting from the yeast reduction of this compound, provides an efficient and stereoselective pathway to this natural product. nih.gov This integration into a total synthesis strategy underscores the compound's value in accessing complex and biologically relevant molecules from simple, readily available precursors.

Utility in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. zenfoldst.com this compound fits well within this category as it serves as a sophisticated building block and an intermediate for high-value products. zenfoldst.com Its application as a precursor to chiral intermediates, such as the optically active hydroxy esters used in the synthesis of dihydropinidine, highlights its role in producing enantiomerically pure compounds, which are highly sought after in the pharmaceutical industry. nih.govzenfoldst.com The versatility of this compound in creating complex molecular structures positions it as a key component in the fine chemical sector.

Structural Characterization and Advanced Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular structure of methyl 2-(2-oxocyclohexyl)acetate by probing the interactions of the molecule with electromagnetic radiation. Different spectroscopic methods offer complementary information about its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The protons of the cyclohexyl ring appear as a complex series of multiplets in the upfield region, while the protons of the acetate (B1210297) side chain and the methoxy (B1213986) group resonate at distinct chemical shifts.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov Key signals in the spectrum of this compound include resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methoxy carbon, and the various carbons of the cyclohexyl ring. nih.govchemicalbook.com

| Carbon Atom | Chemical Shift (ppm) |

| Ketone (C=O) | ~210 |

| Ester (C=O) | ~172 |

| Methoxy (OCH₃) | ~51 |

| Cyclohexyl Ring Carbons | ~25-50 |

| Acetate Side Chain (CH₂) | ~35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. docbrown.info Another strong band appears around 1715 cm⁻¹, corresponding to the C=O stretching vibration of the cyclohexanone (B45756) ketone. Additionally, C-O stretching vibrations for the ester group are also visible. docbrown.info

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Ester Carbonyl (C=O) | 1735 - 1750 |

| Ketone Carbonyl (C=O) | ~1715 |

| C-O Stretch | 1000 - 1300 |

Mass Spectrometry (GC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com In the analysis of this compound, the molecule is first vaporized and separated from other components in a mixture before being ionized and detected by the mass spectrometer. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the compound, along with fragment ions that provide clues about its structure. nih.govnih.gov PubChem provides data showing a top peak at m/z 139 and a second highest at m/z 97 in the GC-MS analysis of this compound. nih.gov

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass of a compound, which can be used to determine its elemental composition. This technique is crucial for confirming the molecular formula of this compound, which is C₉H₁₄O₃. nih.gov

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. ekb.egekb.egresearchgate.net In the context of this compound, ESI-MS can be used to confirm its molecular weight and study its behavior in solution. ekb.egekb.egresearchgate.net

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its stereoisomers.

Gas Chromatography (GC) for Reaction Monitoring

Gas Chromatography (GC) is a powerful tool for monitoring the progress of chemical reactions. By taking small samples from a reaction mixture at different time points and analyzing them by GC, chemists can determine the concentration of reactants, products, and intermediates. This information is vital for optimizing reaction conditions to maximize the yield and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. biosynth.comcymitquimica.com High-Performance Liquid Chromatography (HPLC), particularly using a chiral stationary phase, is the primary method for separating and quantifying these enantiomers. This analysis is crucial for applications where a specific enantiomer is required, as the biological activity of the two enantiomers can differ significantly. The HPLC method allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.

| Technique | Application |

| Gas Chromatography (GC) | Monitoring reaction progress and assessing purity. |

| High-Performance Liquid Chromatography (HPLC) | Determining enantiomeric purity. biosynth.com |

Optical Rotation Measurements

As a chiral molecule, this compound exists as a pair of enantiomers, (R)-Methyl 2-(2-oxocyclohexyl)acetate and (S)-Methyl 2-(2-oxocyclohexyl)acetate. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. The measurement of this optical activity is a critical parameter for distinguishing between the enantiomers and determining the enantiomeric purity of a sample.

While the specific optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature, the principles of polarimetry would be applied for their determination. The specific rotation, [α], is a fundamental property of a chiral substance and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the polarimeter cell (l).

Equation for Specific Rotation: [α] = α / (l * c)

The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), which is used to designate the specific enantiomer. It is important to note that the R/S designation, which is based on the Cahn-Ingold-Prelog priority rules, does not have a direct correlation with the direction of optical rotation.

For context, the scalable preparation of the enantiomers of a related compound, 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, has been reported, highlighting the importance of controlling stereochemistry in this class of molecules. illinois.edu The synthesis of enantiomerically pure forms of this compound would be a prerequisite for the experimental determination of their specific rotation values.

X-ray Crystallography for Definitive Stereochemistry (applicable to derivatives)

X-ray crystallography is a powerful analytical technique that provides the most definitive determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, obtaining a single crystal of a pure enantiomer and analyzing it via X-ray diffraction would unambiguously establish the arrangement of its atoms in space.

However, obtaining suitable single crystals of a liquid or low-melting solid like this compound can be challenging. In such cases, it is a common strategy to prepare a crystalline derivative of the target molecule. For instance, reacting the ketone or ester functional group to form a solid derivative, such as a semicarbazone, oxime, or a crystalline amide from the corresponding carboxylic acid, could facilitate X-ray crystallographic analysis.

The resulting crystal structure would reveal precise bond lengths, bond angles, and the absolute configuration of the chiral center. This information is invaluable for confirming the stereochemical outcome of a synthesis and for understanding the molecule's spatial properties.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13672-64-5 | nih.gov |

| Molecular Formula | C₉H₁₄O₃ | nih.gov |

| Molecular Weight | 170.21 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Appearance | Liquid | organicchemistrydata.org |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source |

| ¹³C NMR | A spectrum is available. | biosynth.com |

| Mass Spectrometry (GC-MS) | Major fragments observed at m/z: 113, 97, 41. | biosynth.com |

| Infrared (IR) Spectroscopy | Data for the isomeric compound (2-Oxocyclohexyl)methyl acetate is available for comparison. | nih.gov |

Derivatives and Analogues: Rational Design and Chemical Exploration

Investigation of Isomeric and Positional Analogues

The strategic relocation of the oxo group within the cyclohexyl ring and alterations to the ring size itself have been key areas of investigation, offering fundamental insights into how these structural changes influence the molecule's properties.

Research on Methyl 2-(3-oxocyclohexyl)acetate and Related Isomers

The constitutional isomer, methyl 2-(3-oxocyclohexyl)acetate, has been a subject of significant interest. nih.govuni.lu Unlike the 2-oxo isomer, where the ketone and the acetate-bearing carbon are adjacent, the 3-oxo isomer places the ketone at a more remote position. This positional shift has implications for the molecule's reactivity and conformational flexibility. For instance, the synthesis of rac-(3-Hydroxy-cyclohexyl)-acetic acid methyl ester proceeds from methyl 2-(3-oxocyclohexyl)acetate through reduction of the ketone. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 2-(2-oxocyclohexyl)acetate | 13672-64-5 nih.govachemblock.com | C9H14O3 nih.govamericanelements.com | 170.21 nih.govamericanelements.com |

| Methyl 2-(3-oxocyclohexyl)acetate | Not Available | C9H14O3 nih.govuni.lu | 170.21 nih.gov |

| Methyl 2-(4-oxocyclohexyl)acetate | Not Available | C9H14O3 nih.gov | 170.21 nih.gov |

Exploration of Ring Size Variations (e.g., Oxocyclopentyl Acetates)

Altering the size of the cycloalkanone ring offers another dimension for structural modification. The synthesis of ethyl 2-oxocyclopentylacetate, a key intermediate for certain pharmaceuticals, has been a focus of research. google.com One patented method describes a "one-pot" synthesis starting from diethyl adipate (B1204190), which proceeds through condensation, substitution, hydrolysis, and deacidification to yield 2-oxocyclopentylacetic acid, followed by esterification. google.com This approach is noted for its efficiency and suitability for large-scale production. google.com The investigation of oxocyclopentyl acetates and their derivatives is relevant to the synthesis of complex molecules. google.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-(2-oxocyclopentyl)acetate | 62457-60-7 | C9H14O3 | 170.21 |

| (2-oxocyclopentyl)acetic acid | 1460-38-4 chemsynthesis.com | C7H10O3 chemsynthesis.com | 142.155 chemsynthesis.com |

Functional Group Elaboration and Substitution Patterns

The introduction of various functional groups and the creation of more complex molecular architectures based on the this compound scaffold have been extensively explored to modulate its chemical and biological properties.

α-Substituted Acetates (e.g., Cyano, Hydroxy, Fluoro Derivatives)

| Derivative | Molecular Formula |

| Methyl 2-hydroxy-2-(2-oxocyclohexyl)acetate | C9H14O4 buyersguidechem.com |

| Methyl 2-oxo-2-(2-oxocyclohexyl)acetate | C9H12O4 |

Complex Polyketone and Cyclohexyl-containing Architectures

The cyclohexyl ring of this compound can serve as a building block for the synthesis of more intricate molecular structures, including polyketones. Polyketones are a class of polymers characterized by repeating ketone functionalities and have diverse applications. rsc.orgdntb.gov.ua The synthesis of polyketones can be achieved through various methods, including the coupling of diketones and diols. researchgate.net Research in this area has led to the development of complex tricyclic frameworks from oxotriphenylhexanoates, demonstrating the potential to build elaborate structures from ketoester starting materials. nih.gov These synthetic strategies allow for the creation of molecules with multiple stereogenic centers and diverse functional groups. nih.gov

Menthone-Derived Analogues

Menthone, a naturally occurring monoterpene, provides a chiral template for the synthesis of novel cyclohexyl-containing analogues. nih.gov Researchers have designed and synthesized a series of menthone derivatives bearing pyrimidine (B1678525) and urea (B33335) moieties with the aim of exploring their potential as antitumor agents. nih.gov The synthesis often involves the initial creation of an α,β-unsaturated ketone from L-menthone, which then undergoes further reactions to build the final complex molecule. nih.gov This approach leverages the stereochemistry of the natural product to create structurally diverse and potentially bioactive compounds.

Structure-Reactivity and Structure-Function Correlations in Analogues

The reactivity of this compound is dominated by the two carbonyl groups present in the molecule: the ketone in the cyclohexyl ring and the ester in the acetate (B1210297) side chain. The relative reactivity of these groups and the stereochemical course of their reactions are highly dependent on the specific reagents used and the structural features of the analogue.

Diastereoselective Reduction of the Cyclohexanone (B45756) Carbonyl

A key functional transformation for this class of compounds is the reduction of the cyclohexanone carbonyl group, which generates a hydroxyl group and introduces a new stereocenter. The stereoselectivity of this reduction, leading to either cis or trans diastereomers of the corresponding methyl 2-(2-hydroxycyclohexyl)acetate, is a critical aspect of its structure-function relationship. This stereoselectivity is profoundly influenced by the nature of the reducing agent and the presence of various substituents on the cyclohexanone ring.

Research has shown that the choice of hydride-donating reagent is a determining factor in the stereochemical outcome of the reduction of substituted cyclohexanones. For instance, in the reduction of a 4-substituted cyclohexanone, using lithium aluminum hydride (LiAlH₄) results in a trans:cis ratio of 1.9:1. In contrast, employing aluminum hydride (AlH₃) dramatically shifts the selectivity to a trans:cis ratio of 7.3:1, favoring the formation of the trans isomer. This highlights a clear structure-function correlation where the steric bulk and coordination properties of the reducing agent interact differently with the substrate to favor one diastereomeric product over the other.

The presence of directing groups on the cyclohexanone ring also plays a pivotal role in the stereochemical control of the reduction. For example, the reduction of β-hydroxy ketones can be directed by the existing hydroxyl group. The use of specific reagents like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) can lead to high diastereoselectivity in the formation of the corresponding anti-diols through an intramolecular hydride delivery mechanism. This demonstrates that functional groups within the analogue's structure can dictate the approach of the reducing agent, thereby controlling the stereochemical outcome.

Furthermore, biocatalytic reductions offer another avenue for achieving high stereoselectivity. The use of microorganisms such as Saccharomyces cerevisiae for the reduction of 2-substituted cyclohexanones can produce chiral alcohols with high enantiomeric excess. This biological approach underscores how the specific three-dimensional environment of an enzyme's active site can precisely control the stereochemistry of the reduction, a function that is directly tied to the substrate's structure.

The following table summarizes the influence of different reducing agents on the diastereoselectivity of cyclohexanone reduction, illustrating the structure-reactivity and structure-function relationships.

| Substrate (Analogue Type) | Reducing Agent | Diastereomeric Ratio (trans:cis) | Key Finding |

| 4-Substituted Cyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | 1.9:1 | Moderate selectivity for the trans isomer. |

| 4-Substituted Cyclohexanone | Aluminum Hydride (AlH₃) | 7.3:1 | High selectivity for the trans isomer, indicating sensitivity to the reducing agent's structure. |

| β-Hydroxy Ketone | Tetramethylammonium Triacetoxyborohydride | High anti-selectivity | Intramolecular hydride delivery directed by the hydroxyl group leads to high diastereoselectivity. |

| 2-Substituted Cyclohexanone | Saccharomyces cerevisiae | High enantiomeric excess | Biocatalyst provides a chiral environment, leading to highly specific stereochemical outcomes. |

These findings collectively demonstrate that the functional outcome of reactions involving this compound analogues, particularly the stereochemistry of the reduction products, is intricately linked to their molecular structure and the reagents employed. The rational design of these analogues and the selection of appropriate reaction conditions are therefore critical for controlling their chemical transformations and achieving desired functionalities.

Potential Biological Relevance and Pharmacological Scaffold Utility

Significance as a Versatile Scaffold for Medicinal Chemistry

In medicinal chemistry, a scaffold refers to the core structure of a molecule upon which various chemical groups can be attached to create a library of new compounds. The cyclohexanone (B45756) ring system is considered a versatile scaffold due to its conformational flexibility and the presence of a ketone group, which provides a reactive handle for chemical modifications. This allows chemists to systematically alter the molecule's shape, size, and electronic properties to optimize its interaction with biological targets.

The utility of the cyclohexane-1,3-dione scaffold, a related structure, has been highlighted in the development of potential anticancer agents. acs.org Studies have shown a strong correlation between the chemical structure of these derivatives and their biological activity, underscoring the scaffold's value in designing targeted therapies. acs.org The ability to generate diverse molecular architectures from a common core makes the cyclohexanone framework a recurring motif in drug discovery programs aimed at various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory research. rsc.org

Applications as a Building Block in Pharmaceutical Syntheses

Methyl 2-(2-oxocyclohexyl)acetate is identified as a key building block or intermediate in the synthesis of more complex organic molecules. biosynth.comachemblock.com Specifically, it is utilized as an intermediate in the preparation of tryptamines. biosynth.comcymitquimica.com Tryptamines are a class of compounds known for their biological activity, and the ability to synthesize them relies on the availability of versatile precursor molecules like this compound. Its structure, containing both a ketone and a methyl ester, offers multiple points for chemical elaboration, making it a valuable starting material for constructing larger, more intricate pharmaceutical targets.

Structure-Activity Relationship (SAR) Studies on Related Cyclohexyl Compounds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.org By making systematic changes to a molecule's structure, chemists can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize them to enhance potency or reduce side effects. wikipedia.orgfiveable.me

SAR studies on compounds containing a cyclohexyl ring have yielded significant insights. For instance, a series of trans-1,3-cyclohexyl diamides were investigated as negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for neurological disorders. nih.gov This research led to the discovery of a compound with good potency and central nervous system penetration, which demonstrated potential anxiolytic (anti-anxiety) activity in preclinical models. nih.gov

Further illustrating SAR principles, a study on the plant growth-stimulating effects of various cyclohexyl compounds found that activity was highly dependent on the structure. nih.gov Specifically, cyclohexanecarboxylic acid and cyclohexylacetic acid showed a significant ability to increase pod production in bean plants. nih.gov However, this stimulatory effect decreased as the length of the methylene (B1212753) side chain attached to the cyclohexyl ring increased, demonstrating a clear relationship between the compound's structure and its biological function. nih.gov

Precursors to Biologically Active Molecules or Drug Candidates

The role of this compound as a precursor extends to the creation of various biologically active molecules. Its function as an intermediate in the synthesis of tryptamines is a direct example of its utility in generating compounds with known biological significance. biosynth.comcymitquimica.com

More broadly, the cyclohexanone core is a structural component of established drug candidates. A prominent example is Esketamine, the (S)-enantiomer of ketamine, which is used as an antidepressant for treatment-resistant depression and as an anesthetic. wikipedia.org Esketamine's chemical structure is (S)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanone, clearly featuring the cyclohexanone ring as its central framework. wikipedia.org This demonstrates that simple cyclohexanone derivatives can serve as the foundation for developing complex and potent therapeutic agents approved for medical use.

Exploration of Therapeutic Potential of Cyclohexanone Derivatives

The therapeutic potential of compounds derived from the cyclohexanone scaffold has been explored across multiple disease areas. Research has shown that certain cyclohexanone derivatives possess significant analgesic properties. In one study, dibenzylidene-acetophenone analogs containing a cyclohexanone core exhibited remarkable pain-inhibiting potential in hot-plate tests in mice, suggesting their utility in pain management. amazonaws.com

In the field of oncology, derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of the c-Met receptor tyrosine kinase, a target in non-small-cell lung cancer (NSCLC). acs.org In vitro screening of these compounds revealed their potential as anticancer agents, providing a basis for further drug development. acs.org Furthermore, the investigation of cyclohexyl derivatives as mGluR5 modulators points to their potential application in treating central nervous system disorders, such as anxiety. nih.gov

Future Research Directions and Outlook for Methyl 2 2 Oxocyclohexyl Acetate Research

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of Methyl 2-(2-oxocyclohexyl)acetate and related β-keto esters. Key areas of investigation include:

Green Solvents and Catalysts: A shift away from hazardous solvents and reagents is a central theme in modern synthetic chemistry. Research into utilizing greener solvents like water or acetone, and employing environmentally friendly catalysts such as boric acid for transformations like transesterification, could lead to more sustainable production methods. rsc.orgrsc.org The development of reusable and biodegradable catalysts, for example, is a promising avenue.

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional oxidative reactions by using electrons as the primary oxidant, thereby avoiding the need for stoichiometric metallic oxidants. rsc.org Exploring the electrochemical synthesis of β-keto spirolactones from cyclic β-keto esters showcases a potential direction for developing novel transformations of this compound. rsc.org

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and efficiency under mild reaction conditions. nih.govbiorbic.com Future methodologies could involve biocatalytic approaches, such as employing lipases for transesterification or engineering multifunctional biocatalysts to streamline the synthesis of complex molecules from simple precursors. nih.govgoogle.com

Flow Chemistry: Continuous flow chemistry presents numerous advantages over traditional batch processing, including enhanced safety, improved heat transfer, and the potential for process automation and scalability. thieme-connect.dethieme-connect.dehybrid-chem.com Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process. rsc.org

| Sustainable Methodology | Potential Advantages | Relevant Research Area |

| Green Catalysis | Reduced environmental impact, reusability. | Boronic acid-catalyzed transesterification of β-keto esters. rsc.org |

| Electrochemical Synthesis | Avoids stoichiometric oxidants, uses green solvents. | Synthesis of β-keto spirolactones. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions. | Lipase-catalyzed transesterification, multifunctional enzymes. nih.govgoogle.com |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Continuous manufacturing of fine chemicals. thieme-connect.dersc.org |

Advanced Catalytic Transformations for Enhanced Selectivity

Achieving high levels of selectivity is a paramount goal in organic synthesis. Future research on this compound will likely focus on advanced catalytic systems to control stereochemistry and regiochemistry.

Asymmetric Catalysis: The development of catalytic methods for the enantioselective functionalization of this compound is a significant area for future exploration. For instance, the use of chiral phase-transfer catalysts for the asymmetric α-alkylation of cyclic β-keto esters could be adapted to produce chiral derivatives of the target molecule with high enantiopurity. rsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Cinchona-derived organocatalysts, for example, have been successfully used in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, suggesting their potential for catalyzing novel transformations of this compound. nih.gov

Multicatalytic Cascade Reactions: The design of one-pot reactions that combine multiple catalytic cycles can significantly increase synthetic efficiency. A multicatalytic approach involving a secondary amine and an N-heterocyclic carbene has been used for the asymmetric synthesis of functionalized cyclopentanones from 1,3-dicarbonyls, providing a template for developing similar cascade reactions with this compound. nih.gov

In-depth Mechanistic Investigations of Key Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. For this compound, future research should include detailed mechanistic studies of its fundamental reactions.

Michael Addition: The Michael reaction is a key carbon-carbon bond-forming reaction often used in the synthesis of cyclic systems. wikipedia.org A detailed mechanistic investigation of the Michael addition of various nucleophiles to precursors of this compound would provide valuable insights for controlling the stereochemical outcome of the reaction. jove.comresearchgate.net The mechanism typically involves the deprotonation of a Michael donor to form an enolate, which then undergoes a conjugate addition to a Michael acceptor. wikipedia.orglibretexts.org

Alkylation of Enolates: The alkylation of the enolate of this compound is a fundamental transformation. Understanding the factors that control the regioselectivity and stereoselectivity of this reaction is essential. ubc.ca Studies on the alkylation of conformationally rigid cyclohexanone (B45756) enolates have shown that the stereochemical outcome is determined by the transition state energies, with a preference for axial alkylation. ubc.cayoutube.com

Cascade Reaction Mechanisms: As more complex cascade reactions involving β-keto esters are developed, detailed mechanistic studies will be necessary to understand the interplay between the different catalytic cycles and intermediates. For example, in copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters, the proposed mechanism involves a conjugate addition followed by an aldol reaction and lactonization. nih.gov

| Reaction Type | Key Mechanistic Features to Investigate | Potential Impact |

| Michael Addition | Role of catalyst, transition state geometries, stereocontrol. | Improved synthesis of functionalized cyclohexanone derivatives. |

| Enolate Alkylation | Regioselectivity, stereoselectivity (axial vs. equatorial attack). | Controlled synthesis of substituted derivatives. ubc.ca |

| Cascade Reactions | Interplay of multiple catalytic cycles, intermediate stability. | Design of more efficient and complex one-pot syntheses. nih.gov |

Design and Synthesis of Next-Generation Derivatives with Tuned Reactivity

The functionalization of the this compound scaffold can lead to a diverse range of new molecules with tailored properties and reactivity.

Introduction of Quaternary Stereocenters: The development of methods for the synthesis of derivatives containing all-carbon quaternary centers is a significant challenge in organic synthesis. One-pot methodologies, such as a double Michael addition-Dieckmann condensation, have been developed for the synthesis of 4,4-disubstituted cyclohexane (B81311) β-keto esters and could be adapted for the synthesis of novel derivatives of this compound. researchgate.net

Synthesis of Highly Functionalized Cyclohexenes: The Diels-Alder reaction is a powerful tool for the synthesis of highly substituted cyclohexene derivatives. The reaction of α-nitrocinnamates with dienes, for example, yields functionalized cyclohexenes that can be further transformed. mdpi.com This strategy could be employed to create a library of complex derivatives starting from precursors related to this compound.

Domino Reactions for Complex Scaffolds: Anionic domino reactions, such as the reaction of 2-nitrocycloalkanones with acrolein, can be used to construct functionalized nitrocyclohexene derivatives in a single step. um.edu.mt Exploring similar domino reactions with this compound could lead to the rapid assembly of complex molecular architectures.

Integration with Computational Chemistry and Predictive Modeling Approaches

Computational chemistry is an increasingly indispensable tool in modern chemical research, offering insights that can guide experimental work.

Transition State Analysis: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of reactions involving this compound. This can help to explain observed stereoselectivities and predict the outcomes of new reactions. For example, computational analysis has been used to elucidate the mechanism of the Au-catalyzed isomerization of alkynyl epoxides to furans. maxapress.com

Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives is crucial for predicting their reactivity. Ab initio calculations can provide detailed information about the relative energies of different conformers, such as the chair and twist-boat forms of the cyclohexane ring. acs.org

Catalyst Design: Computational modeling can aid in the design of new catalysts with improved activity and selectivity for transformations of this compound. By understanding the interactions between the substrate and the catalyst at the molecular level, it is possible to rationally design more effective catalysts.

Expansion into New Areas of Application beyond Traditional Organic Synthesis

The unique structural features of this compound and its derivatives make them attractive candidates for a range of applications beyond their traditional role as simple synthetic intermediates.

Synthesis of Bioactive Compounds: The cyclohexanone framework is present in many biologically active natural products and pharmaceuticals. Future research could focus on using this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. nih.gov The versatility of β-ketonitriles, which are structurally related to β-keto esters, in the synthesis of anticancer, anti-inflammatory, and antimalarial drugs highlights the potential of this class of compounds. rsc.org

Development of Cascade Reactions: β-Keto esters are valuable synthons in cascade reactions for the construction of complex molecular architectures. researchgate.net For example, they can participate in cascade reactions with α,β-unsaturated esters to form functionalized lactones. nih.gov Exploring new cascade reactions involving this compound could lead to the efficient synthesis of a wide range of complex molecules. nih.gov

Materials Science: The functional groups present in this compound and its derivatives could be exploited for the development of new materials. For instance, these compounds could be incorporated into polymers or used as building blocks for the synthesis of functional organic materials.

常见问题

Q. What are the common synthetic routes for preparing Methyl 2-(2-oxocyclohexyl)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation of cyclohexanone with glyoxylate esters, followed by oxidation. For example, ethyl glyoxylate and cyclohexanone undergo acid-catalyzed condensation (e.g., trifluoroacetic acid) to yield ethyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, which is oxidized using HIO₃-DMSO to form the final product . Reaction conditions such as catalyst choice, molar ratios (e.g., 1:10 glyoxylate:cyclohexanone), and oxidizing agents critically impact yields (up to 65.4% for intermediates and 60% for final products). Alternative routes include ozonolysis of ethyl 2-(2-oxocyclohexyl)acetate in cyclohexane/CH₂Cl₂, yielding trioxaspiro derivatives (22% yield) .

Q. How is this compound characterized using spectroscopic methods?

Characterization relies on ¹H NMR , ¹³C NMR , and mass spectrometry . Key spectral features include:

- ¹H NMR : Signals for cyclohexyl protons (δ 1.25–2.40 ppm), ester methyl groups (δ 3.74 ppm), and oxo-protons (δ 2.76 ppm) .

- ¹³C NMR : Carbonyl peaks at δ 172.98 ppm (ester) and δ 109.58 ppm (spiro carbons) .

- MS : Molecular ion peaks confirm the molecular weight (e.g., 170.21 g/mol for the parent compound) .

Q. What are the key factors affecting the stability of this compound during storage and handling?

Stability is influenced by temperature , moisture , and light exposure . While direct data for this compound is limited, structurally similar esters (e.g., Methyl 2-(4-oxocyclohexyl)acetate) require storage at 2–8°C to prevent degradation . Recommendations include inert atmosphere storage (N₂/Ar), desiccants, and amber glassware to minimize hydrolysis or oxidation.

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of this compound derivatives?

Enantioselective synthesis leverages biocatalysis and asymmetric catalysis :

- Biocatalytic reduction : Ene-reductases (e.g., NCR) enable chemoselective reduction of α,β-unsaturated precursors to yield (R)-2-(2-oxocyclohexyl)acetic acid, which can be esterified .

- Chemical catalysis : Raney nickel-mediated cyclization of ethyl 2-(2-oxocyclohexyl)acetate derivatives produces enantiomerically enriched spiro compounds (e.g., 92% yield for ethyl (R)-2-hydroxy-2-[(S)-2-oxocyclohexyl]acetate) .

Q. How can computational chemistry predict the reactivity and thermodynamic properties of this compound?

Density Functional Theory (DFT) calculations model:

- Thermodynamic stability : Formation enthalpies (ΔfH) for cycloacetate derivatives (e.g., ΔfH(0 K) = 122 kJ/mol) .

- Reaction pathways : Transition states for ester hydrolysis or ketone reduction, validated against experimental kinetics .

- Spectroscopic properties : Predicted IR and NMR spectra align with empirical data (e.g., C=O stretches at 1731 cm⁻¹) .

Q. What contradictions exist in reported synthetic yields of this compound, and how can they be resolved?

Discrepancies arise from catalyst efficiency and reaction scalability :

Q. What role does this compound play in multicomponent reactions, and what are the mechanistic implications?

The compound participates in Ugi/Passerini reactions as a carboxylic acid derivative. For example, 2-(2-oxocyclohexyl)acetic acid reacts with methyl isocyanoacetate to form spiro-fused glycinate derivatives via a four-component mechanism. The ketone and ester groups facilitate nucleophilic addition and cyclization, with diastereoselectivity controlled by steric effects (85% yield, dr = 4:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。